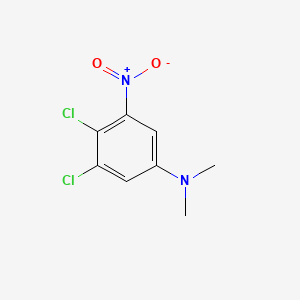

3,4-dichloro-N,N-dimethyl-5-nitroaniline

Description

Structural Characteristics and Classification

3,4-Dichloro-N,N-dimethyl-5-nitroaniline is a halogenated nitroaromatic compound with the molecular formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.07 g/mol . Its structure features a benzene ring substituted with:

- Two chlorine atoms at positions 3 and 4

- A nitro (-NO₂) group at position 5

- A dimethylamino (-N(CH₃)₂) group at position 1 (para to the nitro group)

The spatial arrangement of these substituents creates distinct electronic effects. The nitro group is a strong electron-withdrawing meta-director, while the dimethylamino group is an electron-donating para-director. This interplay influences reactivity and stability, classifying the compound as a polar nitroaromatic amine .

Table 1: Key Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol |

| XLogP3 (Lipophilicity) | 3.1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Chemical Identity and Nomenclature

The systematic IUPAC name is This compound , reflecting substituent positions and functional groups. Key identifiers include:

- CAS Registry Number : 1354236-17-1

- SMILES : CN(C)C1=CC(=C(C(=C1)Cl)N+[O-])Cl

- InChIKey : HKPSGVOCHIVVEX-UHFFFAOYSA-N

Synonyms include 3,4-dichloro-5-nitro-N,N-dimethylaniline and N,N-dimethyl-3,4-dichloro-5-nitrobenzenamine. The compound’s identity is further defined by its nitroaromatic classification, sharing structural motifs with agrochemicals and dyes.

Historical Context in Aromatic Nitro Compound Research

Nitroanilines have been pivotal in organic chemistry since the 19th century, particularly in dye synthesis. The introduction of halogen atoms into nitroanilines emerged during the mid-20th century to enhance thermal stability and reactivity for industrial applications. This compound represents a modern iteration of this research, optimized for electronic and steric effects. Early studies on similar compounds, such as 4-nitroaniline, laid the groundwork for understanding substituent effects on aromatic systems.

Significance in Organic Chemistry

This compound’s significance lies in its dual functionalization:

- Synthetic Versatility : The nitro group facilitates reduction to amines or participation in nucleophilic aromatic substitution, while the dimethylamino group enables alkylation or quaternization.

- Electronic Properties : The electron-deficient aromatic ring makes it a candidate for studying charge-transfer complexes and non-linear optical materials.

- Intermediate Utility : It serves as a precursor in synthesizing heterocycles, pharmaceuticals, and agrochemicals, leveraging its halogen and nitro groups for further derivatization.

Table 2: Comparative Analysis of Nitroaniline Derivatives

Properties

Molecular Formula |

C8H8Cl2N2O2 |

|---|---|

Molecular Weight |

235.064 |

IUPAC Name |

3,4-dichloro-N,N-dimethyl-5-nitroaniline |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-11(2)5-3-6(9)8(10)7(4-5)12(13)14/h3-4H,1-2H3 |

InChI Key |

DKJZBGCWKAOSCB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Nitroaniline Derivatives

- 3-Nitroaniline (C₆H₆N₂O₂) and 4-Nitroaniline (C₆H₆N₂O₂): Lack chlorine and dimethylamino groups. Simpler structures with lower molecular weights (138.12 g/mol) compared to the target compound (estimated ~246.07 g/mol) . Nitro groups in these analogs are meta- or para-oriented, affecting their dipole moments and solubility. For instance, 4-nitroaniline is less polar than 3-nitroaniline due to symmetry.

2.2. Dichloroaniline Derivatives

- 3,4-Dichloro-5-Methylaniline (C₇H₇Cl₂N): Molecular weight: 176.04 g/mol . Substitutes the nitro and dimethylamino groups with a methyl group. The methyl group’s electron-donating effect increases basicity compared to the target compound, where nitro and Cl groups reduce electron density on the ring.

- 2,4-Dichloro-N,N-Dimethylaniline (C₈H₉Cl₂N): Molecular weight: 190.07 g/mol . Chlorines at positions 2 and 4, differing from the target compound’s 3,4-substitution. Safety: Classified as hazardous under GHS guidelines due to acute toxicity , suggesting similar precautions may apply to the target compound.

2.3. Nitrosoaniline Derivatives

- 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (C₁₃H₁₀Cl₂N₂O₂): Replaces the nitro group with a nitroso (-NO) group and adds a methoxy (-OCH₃) substituent . Nitroso groups are less electron-withdrawing than nitro, reducing ring deactivation. This enhances nucleophilic substitution reactivity compared to the target compound. Biological Activity: Nitroso derivatives are often intermediates in drug synthesis, whereas nitro groups (as in the target compound) are more stable and may confer antimicrobial properties.

Data Table: Key Properties of 3,4-Dichloro-N,N-Dimethyl-5-Nitroaniline and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| This compound* | C₈H₈Cl₂N₂O₂ | ~246.07 | Cl (3,4), NO₂ (5), N(CH₃)₂ (N) | Nitro, dimethylamino, Cl | Pharmaceuticals, agrochemicals |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | NO₂ (3) | Nitro, amine | Dye intermediate |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | NO₂ (4) | Nitro, amine | Dye intermediate |

| 3,4-Dichloro-5-methylaniline | C₇H₇Cl₂N | 176.04 | Cl (3,4), CH₃ (5) | Methyl, Cl | Agrochemicals |

| 2,4-Dichloro-N,N-dimethylaniline | C₈H₉Cl₂N | 190.07 | Cl (2,4), N(CH₃)₂ (N) | Dimethylamino, Cl | Chemical synthesis |

*Estimated based on structural formula.

Research Findings and Implications

- Electronic Effects: The target compound’s chlorine and nitro groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to nitro). The N,N-dimethylamino group counterbalances this effect, enhancing solubility in organic solvents compared to non-alkylated analogs .

- Synthetic Challenges: Introducing multiple electron-withdrawing groups (Cl, NO₂) requires careful optimization of reaction conditions, such as using LiOH for hydrolysis (as in ) to avoid side reactions.

Preparation Methods

Nitration of Protected Aniline Derivatives

A common approach involves nitrating a pre-chlorinated aniline derivative. To avoid over-oxidation or undesired side reactions, the amino group is often protected prior to nitration.

-

Protection of 3,4-Dichloroaniline :

-

The amino group of 3,4-dichloroaniline is acetylated using acetic anhydride to form 3,4-dichloroacetanilide (Fig. 1A). This step converts the strongly activating –NH₂ group into a moderately directing acetamide (–NHCOCH₃), enabling controlled nitration.

-

Conditions : Acetic anhydride, reflux (110–120°C), 2–4 hours.

-

-

Nitration :

-

Deprotection :

-

N,N-Dimethylation via Eschweiler-Clarke Reaction :

Key Data :

| Step | Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 3,4-Dichloroaniline | 3,4-Dichloroacetanilide | 85–90 | Ac₂O, 120°C, 3 hr |

| 2 | 3,4-Dichloroacetanilide | 3,4-Dichloro-5-nitroacetanilide | 70–75 | HNO₃/H₂SO₄, 50°C, 4 hr |

| 3 | 3,4-Dichloro-5-nitroacetanilide | 3,4-Dichloro-5-nitroaniline | 80–85 | HCl (6M), reflux, 3 hr |

| 4 | 3,4-Dichloro-5-nitroaniline | 3,4-Dichloro-N,N-dimethyl-5-nitroaniline | 75–80 | HCHO/HCO₂H, 90°C, 10 hr |

Direct Amination of Chlorinated Nitrobenzenes

An alternative route involves substituting a chlorine atom in a polychlorinated nitrobenzene with a dimethylamino group via nucleophilic aromatic substitution (NAS).

-

Synthesis of 1,3,4-Trichloro-5-nitrobenzene :

-

Amination with Dimethylamine :

Key Data :

| Step | Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 1,2,4-Trichlorobenzene | 1,3,4-Trichloro-5-nitrobenzene | 60–65 | HNO₃/H₂SO₄, 0°C, 2 hr |

| 2 | 1,3,4-Trichloro-5-nitrobenzene | This compound | 50–55 | CuI, DMF, 120°C, 18 hr |

Comparative Analysis of Methods

| Parameter | Nitration of Protected Aniline | Direct Amination |

|---|---|---|

| Number of Steps | 4 | 2 |

| Overall Yield (%) | 35–40 | 30–35 |

| Regioselectivity | High (meta nitration) | Moderate |

| Catalyst Required | No | Yes (CuI/Pd) |

| Scalability | High | Moderate |

Advantages of Method 1 :

-

High regioselectivity due to acetamide directing effects.

-

Avoids harsh amination conditions.

Advantages of Method 2 :

-

Fewer steps.

-

Suitable for large-scale synthesis with optimized catalysts.

Critical Reaction Optimization

Eschweiler-Clarke Methylation

The dimethylation step is pivotal for achieving high purity. Key factors include:

-

Formaldehyde Excess : A 2:1 molar ratio of formaldehyde to amine ensures complete methylation.

-

Temperature Control : Reactions above 90°C risk decarboxylation or side-product formation.

-

Acid Choice : Formic acid acts as both a solvent and reducing agent, but acetic acid may be substituted for cost efficiency.

Chlorination and Nitration

-

Chlorination : Direct chlorination of nitroarenes is challenging due to deactivation by the nitro group. Pre-chlorinated precursors (e.g., 1,2,4-trichlorobenzene) are preferred.

-

Nitration : Mixed acid (HNO₃/H₂SO₄) achieves higher yields than acetyl nitrate.

Industrial-Scale Considerations

-

Cost Efficiency : Method 1 is preferred for low-cost starting materials (3,4-dichloroaniline ≈ $50/kg).

-

Waste Management : Neutralization of spent acids and recovery of copper catalysts are critical for environmental compliance.

-

Safety : Diazonium intermediates (Method 1) require strict temperature control to prevent decomposition .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4-dichloro-N,N-dimethyl-5-nitroaniline, and how do side reactions impact yield?

- Methodology : Synthesis typically involves nitration and acylation steps. For example, nitration of 3,4-dichloro-N,N-dimethylaniline under controlled temperature (0–5°C) using mixed HNO₃/H₂SO₄ avoids over-nitration. Subsequent purification via recrystallization in ethanol improves purity . Side reactions, such as dechlorination or nitro-group reduction, can be minimized by using inert atmospheres (N₂/Ar) and avoiding excess reducing agents. Monitor intermediates with TLC and adjust stoichiometry iteratively.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C5, dimethylamine at N). Compare chemical shifts with analogs like 3,5-dichloro-N,N-dimethylaniline .

- HRMS : Confirm molecular weight (calc. 259.03 g/mol) and isotopic patterns (Cl atoms) .

- HPLC-PDA : Quantify purity (>98%) and detect byproducts (e.g., dechlorinated derivatives) .

- Melting Point Analysis : Compare with literature values (e.g., 145–147°C for pure samples) .

Advanced Research Questions

Q. How do electronic effects of chloro and nitro substituents influence aromatic nucleophilic substitution (SₙAr) in this compound?

- Methodology : The nitro group at C5 deactivates the ring, directing nucleophiles to meta/para positions. Chloro substituents at C3/C4 further reduce reactivity. Use computational tools (DFT) to map electron density and compare with experimental kinetics. For example, reaction with morpholine in DMF at 120°C yields <10% substitution, whereas dechlorinated analogs show higher reactivity .

Q. What is the mechanistic basis for its inhibitory activity against fungal cytochrome P450 enzymes?

- Methodology :

- Docking Studies : Model interactions between the nitro group and heme iron in CYP51. The chloro groups enhance hydrophobic binding to active-site residues .

- Enzyme Assays : Measure IC₅₀ values (e.g., 2.4 µM for Candida albicans CYP51) and compare with fluconazole (IC₅₀ = 0.8 µM). Use Lineweaver-Burk plots to confirm non-competitive inhibition .

Q. How does thermal stability vary between solid and dissolved states, and what decomposition pathways dominate?

- Methodology :

- TGA/DSC : Solid-state decomposition starts at 180°C, releasing NO₂ and HCl gases. In solution (DMSO), nitro-group reduction occurs at 100°C, forming amine derivatives .

- GC-MS : Identify degradation products (e.g., 3,4-dichloro-N,N-dimethylaniline) and propose pathways via radical intermediates .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.